
2-Chloroethyl Benzenesulfonate
Vue d'ensemble
Description
2-Chloroethyl Benzenesulfonate is an organic compound with the molecular formula C8H9ClO3S. It is a white to almost white clear liquid at room temperature. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and functional groups.
Applications De Recherche Scientifique
2-Chloroethyl Benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: this compound is used in the production of polymers, resins, and other materials due to its reactivity and ability to introduce sulfonate groups into molecules.
Mécanisme D'action
Target of Action
The primary target of 2-Chloroethyl Benzenesulfonate is the aromatic compounds, specifically benzene . The compound acts as an electrophile, which is a particle that seeks a pair of electrons to form a new covalent bond .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic compound with an electrophile . The downstream effects of this pathway include the formation of a variety of aromatic compounds with different functional groups .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a variety of aromatic compounds with different functional groups, which can have various applications in chemical and pharmaceutical industries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the reaction . At higher temperatures, it generates SOX3 which will behave as an electrophile and react with aromatic compounds to produce sulfonation products . At lower temperatures, chlorosulfonic acid reacts by way of the following equilibrium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroethyl Benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The raw materials, benzenesulfonyl chloride and 2-chloroethanol, are fed into the reactor where the reaction takes place. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl Benzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form benzenesulfonic acid and ethylene oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxyethyl benzenesulfonate, 2-aminoethyl benzenesulfonate, or 2-thioethyl benzenesulfonate.
Elimination: The major product is styrene.
Hydrolysis: The products are benzenesulfonic acid and ethylene oxide.
Comparaison Avec Des Composés Similaires
2-Chloroethyl Benzenesulfonate can be compared with other similar compounds such as:
2-Bromoethyl Benzenesulfonate: Similar in structure but with a bromine atom instead of chlorine. It is more reactive due to the better leaving group ability of bromine.
2-Iodoethyl Benzenesulfonate: Contains an iodine atom, making it even more reactive than the bromo and chloro analogs.
2-Chloroethyl Sulfate: Similar in structure but with a sulfate group instead of a sulfonate group. It has different reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications.
Propriétés
IUPAC Name |
2-chloroethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIGWOXXOUVEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545522 | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16670-48-7 | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16670-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
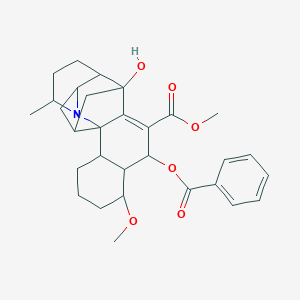

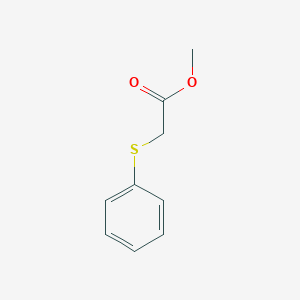
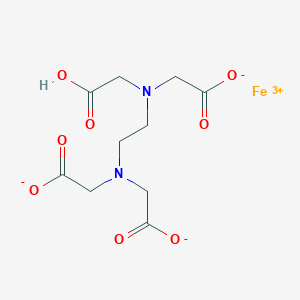
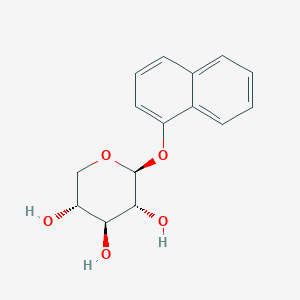
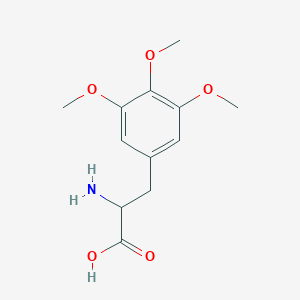
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)


![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)

